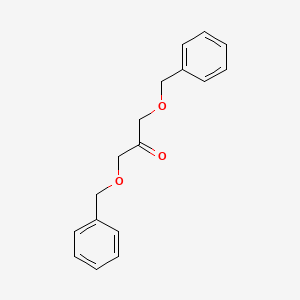
1,3-Bis(benzyloxy)propan-2-one
Cat. No. B1610077
Key on ui cas rn:
77356-14-0
M. Wt: 270.32 g/mol
InChI Key: UDANXEQSQZYNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07947727B2
Procedure details


A solution of 1,3-dibenzyloxy-2-propanol (500 g, 1.84 mol 1.0 eq.), TEMPO (5.5 g, 0.034 mol) in dichloromethane (1.25 L) was placed in a 10 L flange flask fitted with overhead stirrer. A solution of potassium bromide (48 g, 0.40 mol) in water (185 ml) was added and the reaction stirred and cooled to −10° C. A 14% aqueous NaOCl solution was diluted to 1M (2145 g diluted to 4050 ml). The pH of this solution was then adjusted to 9.5 by dissolving NaHCO3 (80 g) immediately before use. This NaOCl solution was added over 1 hour, keeping the temperature of the reaction mixture between 10-15° C. The mixture was the stirred for 60 minutes. The orange coloured organic phase was separated and the aqueous layer was extracted with dichloromethane (5.0 L, 2.0 L). The combined organics were washed with 10% aq. HCl (10.75 L) containing potassium iodide (143 g), 10% aq. Na2S2O5 (5.0 L) and water (5.0 L). The organics were dried over MgSO4 and concentrated under reduced pressure to give the crude title compound (893 g, 90%). This compound was taken through to the next step without further purification.








Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:8][CH2:9][CH:10]([OH:20])[CH2:11][O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br-].[K+].[O-]Cl.[Na+].C([O-])(O)=O.[Na+]>ClCCl.O.CC1(C)N([O])C(C)(C)CCC1>[C:14]1([CH2:13][O:12][CH2:11][C:10](=[O:20])[CH2:9][O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2,3.4,5.6,^1:38|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OCC(COCC1=CC=CC=C1)O
|
|
Name
|
|
|
Quantity
|
1.25 L
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC1(CCCC(N1[O])(C)C)C
|
Step Two
|
Name
|
|
|
Quantity
|
48 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].[K+]
|
|
Name
|
|
|
Quantity
|
185 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl.[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[O-]Cl.[Na+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with overhead stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
between 10-15° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 60 minutes
|
|
Duration
|
60 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was extracted with dichloromethane (5.0 L, 2.0 L)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with 10% aq. HCl (10.75 L)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing potassium iodide (143 g), 10% aq. Na2S2O5 (5.0 L) and water (5.0 L)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organics were dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)COCC(COCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 893 g | |
| YIELD: PERCENTYIELD | 90% | |
| YIELD: CALCULATEDPERCENTYIELD | 179.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
